Tetraammineplatinum(II) hydrogen carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

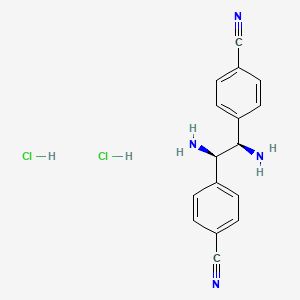

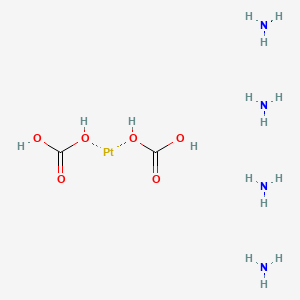

Tetraammineplatinum(II) hydrogen carbonate is a compound with the empirical formula C2H14N4O6Pt . It is often used in the manufacturing process of supported catalysts . The compound is available in the form of ultra-fine particles, with a size of about 100 nanometers .

Molecular Structure Analysis

The molecular structure of Tetraammineplatinum(II) hydrogen carbonate is represented by the SMILES stringN.N.N.N.OC(=O)O[Pt]OC(O)=O . This indicates that the compound consists of a platinum atom coordinated to four ammonia molecules and two hydrogen carbonate ions . Chemical Reactions Analysis

Tetraammineplatinum(II) hydrogen carbonate can act as a precursor for the synthesis of Pt/CeO2 catalysts, which are used in water-gas shift reactions . In a study, the thermal decomposition mechanisms of precursors in different atmospheres were studied .Physical And Chemical Properties Analysis

Tetraammineplatinum(II) hydrogen carbonate is a powder with a melting point of 236°C (decomposition) . It has a molecular weight of 385.23 g/mol . The compound is considered to be very soluble in water .Applications De Recherche Scientifique

Ion Exchange and Characterization : Tetraammineplatinum(II) has been used in ion exchange processes, such as the tetraammineplatinum(II)–hydrogen-ion exchange on α-zirconium phosphate. This process has been studied for its efficiency and the properties of the resulting materials have been characterized using various techniques (Hasegawa & Yamamine, 1983).

Formation and Characterization of Complex Ions : Research into the formation and characterization of transient platinum–ammonia complex ions using pulse radiolysis has shed light on the reactivity of the tetraammineplatinum(II) complex in aqueous media (Khan, Waltz, Woods, & Lilie, 1981).

Synthesis of Platinum Salts for Biofuels : Tetraammineplatinum(II) is utilized in the synthesis of platinum salts that serve as precursors for creating heterogeneous catalysts. These catalysts are significant in the production of biofuels, marking an important contribution to sustainable energy solutions (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).

Ligand Exchange Studies : Studies have been conducted on the rate of exchange of ammonia between tetraammineplatinum(II) and solution ammonia, providing insights into the behavior of this complex in aqueous solutions (Broennum, Johansen, & Skibsted, 1992).

Catalysis in Chemical Reactions : Tetraammineplatinum(II) has been used as a catalyst in chemical reactions such as the vapor-phase hydrosilylation of acetylene, indicating its potential in industrial applications (Okamoto, Kiya, Yamashita, & Suzuki, 2002).

Thermal Decomposition Studies : The thermal stability of tetraammineplatinum(II) complexes has been examined using techniques like thermogravimetric and differential thermal analysis, providing valuable information for their application in various temperature-sensitive processes (Hernández & Choren, 1983).

Safety And Hazards

Propriétés

IUPAC Name |

azane;carbonic acid;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMVCVDCJQCIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N4O6Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum tetrammine hydrogencarbonate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)